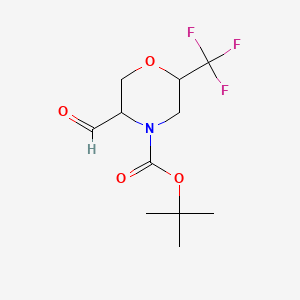

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC18083516

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16F3NO4 |

|---|---|

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3 |

| Standard InChI Key | HHPQTTRVQFZWNL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure derives from morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. At position 5, a formyl group (-CHO) introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The trifluoromethyl (-CF₃) group at position 2 confers electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions. The tert-butyl ester at position 4 acts as a protective group for the carboxylic acid functionality, preventing unwanted side reactions during synthesis.

Key Structural Features:

-

Molecular Formula: C₁₁H₁₆F₃NO₄

-

Molecular Weight: 283.24 g/mol

-

IUPAC Name: tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

-

Stereochemistry: The morpholine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate involves multi-step strategies to introduce each functional group sequentially:

Step 1: Morpholine Ring Formation

Morpholine precursors, such as diethanolamine, undergo cyclization in the presence of acid catalysts. The tert-butyl ester is introduced via reaction with tert-butyl chloroformate under basic conditions.

Step 2: Trifluoromethylation

The trifluoromethyl group is incorporated using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or Umemoto’s reagent. This step often requires transition metal catalysts (e.g., CuI) to facilitate C–CF₃ bond formation .

Step 3: Formylation

The formyl group is introduced via Vilsmeier-Haack formylation, where phosphorus oxychloride and dimethylformamide (DMF) generate an electrophilic species that reacts with the morpholine ring .

Optimization Challenges

-

Regioselectivity: Ensuring formylation occurs exclusively at position 5 requires careful control of reaction temperature and stoichiometry.

-

Steric Hindrance: The bulky tert-butyl group may slow down subsequent reactions, necessitating prolonged reaction times or elevated temperatures.

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in drug candidates. For example, it serves as an intermediate in protease inhibitors and kinase inhibitors targeting cancer and inflammatory diseases .

Catalysis and Material Science

In photocatalytic reactions, the formyl group participates in traceless C–N bond formations, enabling the synthesis of α-chiral aldehydes (see Table 1) . The trifluoromethyl group also facilitates crystal engineering by engaging in weak hydrogen bonds (C–F⋯H–N), as observed in analogous pyrrole derivatives .

Table 1: Key Reactions Involving Tert-Butyl 5-Formyl-2-(Trifluoromethyl)Morpholine-4-Carboxylate

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Nucleophilic Addition | Grignard reagents, THF, 0°C | Secondary alcohol derivatives |

| Reductive Amination | NaBH₃CN, MeOH, rt | Amine-functionalized morpholines |

| Photocatalytic C–N Coupling | Ru(bpy)₃Cl₂, blue LED, DMF | Chiral alkyl radicals |

Recent Advances and Future Directions

Crystal Engineering

Studies on ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate reveal that formyl groups participate in R₂²(10) hydrogen-bonded dimers, suggesting potential for designing supramolecular assemblies with tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate .

Sustainable Synthesis

Recent work on photocatalytic C–N bond cleavage (source 5) highlights opportunities to integrate this compound into atom-economical reaction cascades, reducing reliance on hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume